molecular formula C15H12N2O4S B12197240 N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12197240
M. Wt: 316.3 g/mol
InChI Key: WNJNQHRMVSEEIT-UHFFFAOYSA-N
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Description

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of chromenyl thiazoles. This compound is characterized by the presence of a chromenyl moiety fused with a thiazole ring, which is further substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 6-methoxy-2-oxochromene: This intermediate is prepared by the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Formation of 4-(6-methoxy-2-oxochromen-3-yl)thiazole: The 6-methoxy-2-oxochromene is then reacted with thioamide in the presence of a dehydrating agent like phosphorus oxychloride to form the thiazole ring.

    Acetylation: The final step involves the acetylation of the thiazole derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular pathways essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of a chromenyl moiety with a thiazole ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H12N2O4S/c1-8(18)16-15-17-12(7-22-15)11-6-9-5-10(20-2)3-4-13(9)21-14(11)19/h3-7H,1-2H3,(H,16,17,18)

InChI Key

WNJNQHRMVSEEIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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